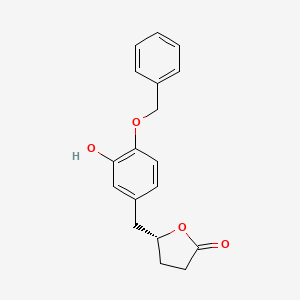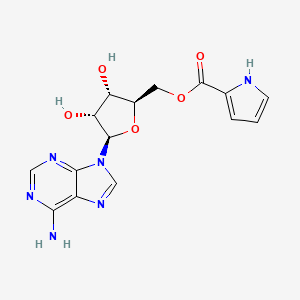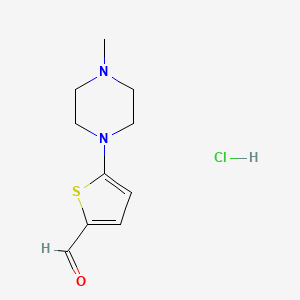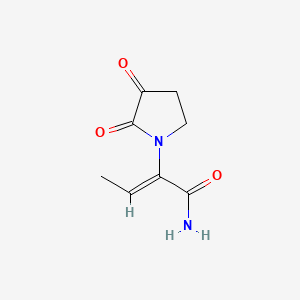
(R)-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dihydrofuran ring fused with a benzyl group, which is further substituted with benzyloxy and hydroxy groups. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the dihydrofuran ring. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the benzyloxy and hydroxy groups are introduced via selective protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production. The choice of solvents, temperature, and pressure conditions are also critical factors in industrial synthesis.
化学反応の分析
Types of Reactions
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydrofuran derivative with different substituents.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce a dihydrofuran derivative with altered substituents.
科学的研究の応用
Chemistry
In chemistry, ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged to develop new products with specific functionalities.
作用機序
The mechanism of action of ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and hydroxy groups may form hydrogen bonds with target molecules, while the dihydrofuran ring provides structural stability. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
®-5-(4-Methoxy-3-hydroxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
®-5-(4-Hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is unique due to the presence of both benzyloxy and hydroxy groups, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
特性
分子式 |
C18H18O4 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
(5R)-5-[(3-hydroxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-16-11-14(10-15-7-9-18(20)22-15)6-8-17(16)21-12-13-4-2-1-3-5-13/h1-6,8,11,15,19H,7,9-10,12H2/t15-/m1/s1 |
InChIキー |
VZYANJVNOMHOER-OAHLLOKOSA-N |
異性体SMILES |
C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)O |
正規SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)




![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)


![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)



